N-(2-Fluoro-4-methoxyphenyl)acetamide
Description
Molecular Formula: C₉H₁₀FNO₂ Average Molecular Weight: 183.182 g/mol CAS Number: 151414-49-2 ChemSpider ID: 24221285
N-(2-Fluoro-4-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C4) on the phenyl ring. The fluorine substituent introduces electron-withdrawing effects, while the methoxy group acts as an electron donor, creating a unique electronic profile. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its balanced reactivity and stability .
Properties
CAS No. |
151414-49-2 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.182 |
IUPAC Name |
N-(2-fluoro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
KIUNVEDRTBINAG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)F |
Synonyms |
Acetamide, N-(2-fluoro-4-methoxyphenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Amino-4-methoxyphenyl)acetamide
- Substituents : 3-NH₂, 4-OCH₃
- Molecular Formula : C₉H₁₂N₂O₂
- Key Differences: The amino group at C3 enhances reactivity, making this compound a critical intermediate for azo disperse dyes. Unlike the fluorine in the target compound, the amino group participates in electrophilic coupling reactions, enabling chromophore formation .
N-(4-Fluoro-2-methoxyphenyl)acetamide
- Substituents : 4-F, 2-OCH₃
- Molecular Formula: C₉H₁₀FNO₂
- Key Differences : A positional isomer of the target compound, this variant swaps the fluorine and methoxy group positions. Steric and electronic differences may alter its interaction with biological targets or catalysts .
N-(2-Methoxy-4-nitrophenyl)acetamide
- Substituents: 2-OCH₃, 4-NO₂
- Molecular Formula : C₉H₁₀N₂O₄
- Key Differences : The nitro group at C4 is strongly electron-withdrawing, increasing acidity (pKa ~7–8) and reducing stability under reductive conditions. This contrasts with the fluorine in the target compound, which has milder electronic effects .
Structural Complexity and Functional Diversity
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
- Substituents : 3-Cl, 4-F, 4-OCH₃ (on a second phenyl ring)
- Molecular Formula: C₁₅H₁₃ClFNO₂
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide
Pharmacological and Industrial Relevance
N-(3-Chloro-4-hydroxyphenyl)acetamide
- Substituents : 3-Cl, 4-OH
- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water solubility ~1.2 g/L) compared to the target compound’s methoxy group. This derivative is a known photodegradation product of paracetamol .
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| N-(2-Fluoro-4-methoxyphenyl)acetamide | 2-F, 4-OCH₃ | C₉H₁₀FNO₂ | 183.182 | Pharmaceutical intermediate |
| N-(3-Amino-4-methoxyphenyl)acetamide | 3-NH₂, 4-OCH₃ | C₉H₁₂N₂O₂ | 180.20 | Dye synthesis |
| N-(4-Fluoro-2-methoxyphenyl)acetamide | 4-F, 2-OCH₃ | C₉H₁₀FNO₂ | 183.182 | Isomer with altered bioactivity |
| N-(2-Methoxy-4-nitrophenyl)acetamide | 2-OCH₃, 4-NO₂ | C₉H₁₀N₂O₄ | 210.19 | High reactivity in reduction |
| N-(3-Chloro-4-fluorophenyl)acetamide | 3-Cl, 4-F | C₈H₇ClFNO | 203.60 | Increased lipophilicity |
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